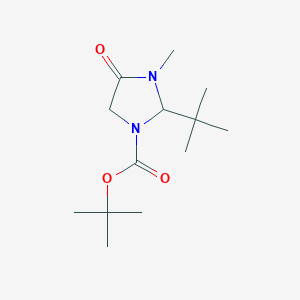
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is an organonitrogen and organooxygen compound It is a derivative of imidazolidine-1-carboxylic acid and is characterized by the presence of a t-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone typically involves the reaction of imidazolidine derivatives with t-butyl esters under controlled conditions. One common method involves the use of tert-butyl alcohol and an appropriate acid catalyst to esterify the carboxylic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of imidazolidine, such as oxo derivatives, alcohol derivatives, and substituted imidazolidines.
科学的研究の応用
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-t-Butyl-5-chloromethyl-3-methyl-4-oxoimidazolidine-1-carboxylic acid, t-butyl ester
- tert-Butyl 2-tert-butyl-3-methyl-5-(2-methylpropyl)-4-oxoimidazolidine-1-carboxylate
Uniqueness
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its t-butyl ester group provides steric hindrance, affecting its reactivity and interactions with other molecules.
特性
分子式 |
C13H24N2O3 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
tert-butyl 2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3 |
InChIキー |
HJJLVATZPPJBNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















